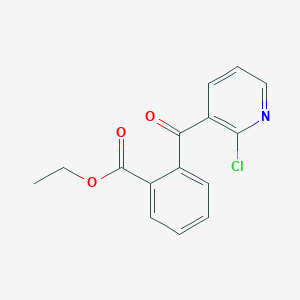

2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine

Description

Properties

IUPAC Name |

ethyl 2-(2-chloropyridine-3-carbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3/c1-2-20-15(19)11-7-4-3-6-10(11)13(18)12-8-5-9-17-14(12)16/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZCWXKJWVICAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641775 | |

| Record name | Ethyl 2-(2-chloropyridine-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-43-3 | |

| Record name | Ethyl 2-[(2-chloro-3-pyridinyl)carbonyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(2-chloropyridine-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of 2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine generally involves:

- Introduction of the chloro substituent at the 2-position of a pyridine ring.

- Acylation at the 3-position with a 2-ethoxycarbonylbenzoyl moiety.

The key challenge lies in selective functionalization of the pyridine ring at these positions.

Preparation of 2-Chloropyridine Precursors

The chlorination of pyridine derivatives at the 2-position is a critical step. Several methods for preparing 2-chloropyridine derivatives are documented:

These methods provide chlorinated pyridine intermediates that can be further transformed.

Acylation to Introduce the 2-Ethoxycarbonylbenzoyl Group

The acylation step involves attaching the 2-ethoxycarbonylbenzoyl group to the 3-position of the 2-chloropyridine. This is typically achieved via Friedel-Crafts acylation or related coupling reactions using the corresponding acid chloride or anhydride derivative of 2-ethoxycarbonylbenzoic acid.

While specific detailed procedures for this exact acylation are less commonly reported in open literature, the general approach involves:

- Generation of the acyl chloride from 2-ethoxycarbonylbenzoic acid using reagents like thionyl chloride or oxalyl chloride.

- Reaction of the acyl chloride with 2-chloropyridine under Lewis acid catalysis (e.g., AlCl3) or other suitable conditions to afford the ketone linkage at the 3-position.

Example Preparation Workflow (Inferred from Related Compounds)

| Step | Reaction | Conditions | Notes | |

|---|---|---|---|---|

| 1 | Preparation of 2-chloro-3-pyridine derivative | Using bis(trichloromethyl)carbonate or sodium hypochlorite chlorination methods | See section 3 for details | Yields vary by method |

| 2 | Synthesis of 2-ethoxycarbonylbenzoyl chloride | 2-ethoxycarbonylbenzoic acid + thionyl chloride | Reflux under inert atmosphere | Standard acid chloride preparation |

| 3 | Acylation of 2-chloropyridine | 2-chloropyridine + 2-ethoxycarbonylbenzoyl chloride + Lewis acid catalyst | Anhydrous conditions, controlled temperature | Forms this compound |

Detailed Research Findings and Notes

Chlorination Step : The use of bis(trichloromethyl)carbonate as a chlorinating agent offers a safer and environmentally friendlier alternative to traditional chlorination reagents, avoiding sulfur dioxide and phosphorus-containing waste. However, the yield for 2-chloro-3-cyanopyridine is moderate (~20%), suggesting optimization may be needed for higher efficiency.

Alternative Chlorination : Sodium hypochlorite chlorination of 3-hydroxypyridine provides a more efficient route with yields up to 85% for 2-chloro-3-hydroxypyridine, conducted in aqueous media at controlled pH and temperature. This method is economically and ecologically advantageous.

Acylation : While direct literature on acylation of 2-chloropyridine with 2-ethoxycarbonylbenzoyl chloride is limited, standard Friedel-Crafts acylation conditions are expected to be applicable. Careful control of reaction conditions is necessary to achieve regioselectivity and avoid poly-substitution.

Purification : Following synthesis, purification typically involves aqueous workup, extraction, and recrystallization or chromatographic techniques to isolate the pure product.

Summary Table of Key Preparation Parameters

| Parameter | Chlorination (Step 1) | Acylation (Step 2) |

|---|---|---|

| Starting materials | 3-cyanopyridine N-oxide or 3-hydroxypyridine | 2-chloropyridine, 2-ethoxycarbonylbenzoic acid (acid chloride) |

| Chlorinating agent | Bis(trichloromethyl)carbonate or NaOCl | N/A |

| Catalyst | Organic base (e.g., triethylamine) or none | Lewis acid (e.g., AlCl3) |

| Solvent | Organic solvents (dichloroethane, petroleum ether) or aqueous medium | Anhydrous solvents (e.g., dichloromethane) |

| Temperature | -5 to 75°C (chlorination) | 0 to reflux (acylation) |

| Yield | 20-85% depending on method | Typically moderate to high, depending on conditions |

| Environmental impact | Bis(trichloromethyl)carbonate method is low pollution | Sodium hypochlorite method is eco-friendly |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group at the second position of the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The ethoxycarbonyl group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran are used as reducing agents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chloro group.

Reduction: The major product is the corresponding alcohol derivative.

Oxidation: Oxidized derivatives such as carboxylic acids or ketones are formed.

Scientific Research Applications

2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine involves its interaction with specific molecular targets. The chloro group and the ethoxycarbonylbenzoyl moiety play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the derivatives being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine with structurally related pyridine derivatives, focusing on substituent effects, applications, and physicochemical properties.

Structural and Functional Group Comparisons

*Calculated based on formula C₁₆H₁₃ClNO₃.

Key Observations:

- Electron-Withdrawing Effects : The trifluoromethyl group (in 2-Chloro-3-(trifluoromethyl)pyridine) enhances electrophilic reactivity, making it suitable for nucleophilic substitution reactions in agrochemical synthesis . In contrast, the ethoxycarbonylbenzoyl group in the target compound may reduce reactivity due to steric hindrance but improve binding affinity in drug candidates.

- Heterocyclic Substituents : Compounds like 2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine are valued for their role in forming rigid, planar structures that enhance interactions with biological targets .

- Boronates and Tetrazoles : Boronate-containing derivatives (e.g., 2-Chloro-3-cyclobutoxy-5-(dioxaborolan-2-yl)pyridine) are pivotal in cross-coupling reactions for carbon-carbon bond formation , while tetrazole groups serve as metabolically stable replacements for carboxylic acids in drug design .

Physicochemical Properties

- Stability : Chloro-pyridines with electron-withdrawing groups (e.g., trifluoromethyl) exhibit greater thermal and hydrolytic stability than those with electron-donating substituents . The ester group in the target compound may render it susceptible to hydrolysis under basic conditions.

Market and Industrial Relevance

- 2-Chloro-3-(trifluoromethyl)pyridine dominates commercial markets, with applications in herbicides and antifungal agents. Key manufacturers include Shandong Huimeng Bio-Tech and Fluoropharm .

- Niche Applications : Boronate and tetrazole derivatives are specialized intermediates in high-value pharmaceutical synthesis, often produced via custom synthesis routes .

Biological Activity

2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antimicrobial properties, making it a candidate for further research and development.

Chemical Structure

The compound's structure is characterized by a pyridine ring substituted with a chloro group and an ethoxycarbonylbenzoyl moiety. The chemical formula for this compound is with a molecular weight of approximately 289.71 g/mol.

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific biological targets involved in metabolic regulation and cell signaling pathways.

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus and Escherichia coli demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antibacterial properties.

- Cytotoxicity Assessments : In cytotoxicity assays, the compound exhibited selective toxicity towards cancer cell lines while sparing normal cells, suggesting potential applications in cancer therapeutics.

Data Table: Biological Activity Summary

| Biological Activity | Effect | Target Organisms/Cells | MIC (µg/mL) |

|---|---|---|---|

| Antimicrobial | Inhibitory | Staphylococcus aureus | 32 |

| Antimicrobial | Inhibitory | Escherichia coli | 64 |

| Cytotoxicity | Selective Toxicity | Various Cancer Cell Lines | - |

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest moderate solubility in aqueous solutions and potential for oral bioavailability, which are critical factors for its development as an oral therapeutic agent.

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:

- Detailed mechanistic studies to identify molecular targets.

- In vivo efficacy assessments in relevant animal models.

- Exploration of structure-activity relationships (SAR) to optimize the compound's pharmacological profile.

Q & A

Basic Research Questions

Q. What is the molecular structure and key functional groups of 2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine?

- The compound features a pyridine ring substituted at the 2-position with chlorine and at the 3-position with a 2-ethoxycarbonylbenzoyl group. Key functional groups include the chloro substituent, ethoxycarbonyl ester, and benzoyl moiety. Structural analogs (e.g., 2-chloro-3-(trifluoromethyl)pyridine) highlight the reactivity of the pyridine core and substituent positions .

Q. What are common synthesis routes for this compound and its intermediates?

- Acylation of 2-chloropyridine derivatives is a standard approach. For example, 2-chloronicotinyl chloride reacts with 2-ethoxycarbonylbenzoyl precursors in the presence of Lewis acid catalysts (e.g., SnCl₄) to form the target compound. Intermediates like acyl chlorides and amides are critical for stepwise synthesis .

Q. How is the compound purified, and what analytical methods confirm its identity?

- Purification typically involves column chromatography or recrystallization. Structural confirmation uses ¹H/¹³C NMR to verify substituent positions and mass spectrometry (MS) for molecular weight validation. For analogs like 2-chloro-3-(trifluoromethyl)pyridine, IR spectroscopy identifies functional groups like C=O and C-Cl .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in synthesis?

- Catalyst selection (e.g., AlCl₃ vs. SnCl₄) and temperature control are pivotal. For example, acylation with SnCl₄ at 60–80°C improves electrophilic substitution on the pyridine ring. Solvent choice (e.g., dichloromethane) minimizes side reactions .

Q. What strategies address stability issues during storage and handling?

- The compound is hygroscopic and sensitive to light. Storage in sealed, desiccated containers under inert gas (N₂/Ar) prevents hydrolysis. Thermal stability studies (TGA/DSC) for analogs like 2-chloro-3-(dimethoxymethyl)pyridine recommend avoiding temperatures >100°C to prevent decomposition .

Q. How are spectroscopic contradictions resolved (e.g., unexpected NMR peaks)?

- For analogs such as 2-chloro-3-(piperidin-1-ylcarbonyl)pyridine, overlapping signals in NMR are resolved using 2D-COSY or HSQC to assign proton-carbon correlations. Isotopic labeling (e.g., deuterated solvents) aids in peak assignment .

Q. What mechanistic insights explain halogen-exchange reactions in related compounds?

- In 2-chloro-3-(trifluoromethyl)pyridine synthesis, vapor-phase chlorination with β-picoline involves radical intermediates. Halogen exchange (Cl → CF₃) occurs via catalytic CuCl₂, with DFT studies supporting a stepwise mechanism .

Q. How can bioactivity assays be designed for structural analogs?

- For S1P4 receptor agonists (e.g., 2-chloro-3-[2-(2,4-dichlorophenoxy)ethoxy]pyridine), competitive binding assays using radiolabeled ligands (³H-S1P) and functional assays (cAMP inhibition) are employed. SAR studies focus on substituent effects at the 3-position .

Q. How are contradictions in reported yields reconciled across studies?

- Variability in yields (e.g., 72% in optimized vs. lower yields in unoptimized routes) arises from differences in catalyst loading, solvent purity, or reaction time. Statistical tools like Design of Experiments (DoE) identify critical parameters .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.